Selectivity for RnpA vs. Off-Target Ribonucleases
RNPA1000 demonstrates high selectivity for S. aureus RnpA, with no significant inhibition of E. coli RNase HI, RNase A, RNase I, or S. aureus RNase J1 at concentrations up to 750 μM [1]. Mild inhibition of E. coli RNase III was observed only at IC50 = 500-750 μM [1].
| Evidence Dimension | Selectivity against off-target ribonucleases |
|---|---|
| Target Compound Data | IC50 for RnpA = 100-125 μM; No inhibition of RNase HI, RNase A, RNase I, RNase J1 up to 750 μM |
| Comparator Or Baseline | E. coli RNase HI, RNase A, RNase I, S. aureus RNase J1 (all showed no inhibition at 750 μM) |
| Quantified Difference | >7.5-fold selectivity window (750 μM vs. 100 μM) |
| Conditions | In vitro ribonuclease activity assays using purified enzymes |
Why This Matters
A wide selectivity window minimizes off-target effects in cellular and in vivo models, reducing confounding variables in mechanism-of-action studies.
- [1] Olson PD, Kuechenmeister LJ, Anderson KL, Daily S, Beenken KE, Roux CM, et al. Small molecule inhibitors of Staphylococcus aureus RnpA alter cellular mRNA turnover, exhibit antimicrobial activity, and attenuate pathogenesis. PLoS Pathog. 2011 Feb 10;7(2):e1001287. View Source
